molecular formula C6H13ClN2O B1394519 N,N-dimethylazetidine-3-carboxamide hydrochloride CAS No. 927390-60-1

N,N-dimethylazetidine-3-carboxamide hydrochloride

Cat. No.: B1394519
CAS No.: 927390-60-1
M. Wt: 164.63 g/mol
InChI Key: RVANNEBQEVYYQL-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidine-3-carboxamide hydrochloride (CAS: 927390-60-1) is a small organic molecule featuring a four-membered azetidine ring substituted with a dimethylcarboxamide group at position 2. Its molecular formula is C₆H₁₂N₂O·HCl, and it is characterized by high purity (≥97%) and stability under ambient storage conditions . The compound is commercially available through suppliers like Shanghai Aladdin Biochemical Technology and CymitQuimica, with pricing ranging from €72.00/100 mg to €1,444.00/10 g . Structurally, its SMILES notation is CN(C)C(=O)C1CNC1, and it is widely utilized in pharmaceutical synthesis, notably as a nucleophile in the production of BLU-945, a next-generation small-molecule therapeutic candidate .

Properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVANNEBQEVYYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693404
Record name N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927390-60-1
Record name N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylazetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with dimethylamine in the presence of a suitable activating agent, such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylazetidine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethylazetidine-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and commercial attributes of N,N-dimethylazetidine-3-carboxamide hydrochloride and related compounds:

Compound Name CAS Number Substituents Purity Price (1g) Key Applications
This compound 927390-60-1 3-(dimethylcarboxamide) ≥97% €308.00 Pharmaceutical synthesis (e.g., BLU-945)
cis-2,3-Dimethylazetidine hydrochloride 2828444-11-5 2-methyl, 3-methyl 97% N/A Intermediate in organic synthesis
Methyl 3-Methylazetidine-3-carboxylate hydrochloride N/A 3-methyl, 3-carboxylate methyl ester N/A N/A Building block for heterocyclic chemistry
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride 2658468-39-2 3-(4-iodopyrazole) 95% N/A Ligand in medicinal chemistry
Methyl 1-benzhydrylazetidine-3-carboxylate 53871-06-0 1-benzhydryl, 3-carboxylate methyl 97% N/A Synthesis of bioactive molecules

Physicochemical and Commercial Properties

  • Cost : The compound is priced higher (€308.00/g) than simpler azetidines, reflecting its specialized role in drug development .

Pharmacological Relevance

  • While ansofaxine hydrochloride (a tripeptide reuptake inhibitor) demonstrates immunomodulatory effects on CD8+ T cells , the target compound’s role is confined to preclinical drug synthesis rather than direct therapeutic action .
  • Derivatives like 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride may interact with biological targets (e.g., kinases) due to their halogenated heterocyclic moieties .

Biological Activity

N,N-Dimethylazetidine-3-carboxamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C₅H₁₃ClN₂O
  • Molecular Weight : 164.63 g/mol
  • CAS Number : 927390-60-1

Synthesis

The synthesis of this compound typically involves the reaction of azetidine-3-carboxylic acid with dimethylamine. The reaction is facilitated by activating agents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide in organic solvents like dichloromethane or tetrahydrofuran under inert conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including ovarian and breast cancer models. The specific mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

The biological effects of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Modulation : It can interact with receptors involved in cell signaling pathways, potentially altering their activity and leading to reduced tumor growth.

Case Studies

  • Ovarian Cancer Model :
    • A study demonstrated that this compound significantly reduced tumor size in a human ovarian adenocarcinoma xenograft model. The treatment resulted in modulation of biomarkers associated with tumor progression, indicating effective targeting of cancer pathways .
  • Bacterial Inhibition :
    • In laboratory tests, the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Azetidine-3-carboxamideLacks dimethyl substitutionLimited bioactivity
N-Methylazetidine-3-carboxamideContains one methyl groupModerate antimicrobial properties
N,N-Diethylazetidine-3-carboxamideEthyl groups on nitrogenReduced stability compared to dimethyl

This compound stands out due to its unique dimethyl substitution, enhancing its stability and bioactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of N,N-dimethylazetidine-3-carboxamide hydrochloride, and how should experimental parameters be optimized?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min. UV detection at 254 nm is optimal for azetidine derivatives. Calibrate with a reference standard of ≥98% purity, as described for structurally related azetidine-carboxamide compounds .
  • Parameter Optimization : Adjust column temperature (25–40°C) and injection volume (5–20 µL) to resolve closely eluting impurities. Validate reproducibility with triplicate runs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Store in a cool, dry environment (<25°C) under nitrogen to prevent hygroscopic degradation .
  • Emergency Measures : For skin contact, rinse immediately with copious water (≥15 minutes). In case of inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Q. How can researchers design a scalable synthetic route for this compound?

  • Synthetic Strategy : Start with azetidine-3-carboxylic acid. Perform a two-step reaction: (1) Amide formation via coupling with dimethylamine using EDC/NHS in anhydrous DMF, and (2) Hydrochloride salt precipitation by adding HCl in diethyl ether. Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) .
  • Purification : Recrystallize the crude product from ethanol/water (3:1) to achieve ≥95% yield. Confirm structure via 1H^1H NMR (DMSO-d6, δ 3.2 ppm for N,N-dimethyl groups) .

Advanced Research Questions

Q. How does this compound degrade under accelerated stability conditions, and what are the key degradation products?

  • Stability Study Design : Expose the compound to 40°C/75% relative humidity for 6 months. Analyze samples monthly via LC-MS. Use a Q-TOF mass spectrometer in positive ion mode to identify degradation products (e.g., hydrolysis of the amide bond yielding azetidine-3-carboxylic acid and dimethylamine) .
  • Mitigation Strategies : Add antioxidants like BHT (0.01% w/w) to formulations to reduce oxidative degradation. Store lyophilized forms under inert gas .

Q. What experimental approaches are suitable for investigating the bioactivity of this compound in cellular models?

  • In Vitro Assays : Screen for kinase inhibition using recombinant human enzymes (e.g., VEGFR2 or MMP3) at 1–100 µM concentrations. Use fluorescence-based assays (e.g., EnzChek® for proteases) with Z’-factor validation .
  • Cytotoxicity Testing : Perform MTT assays on HEK-293 or HepG2 cells. Pre-treat cells with 0.1–10 mM compound for 48 hours. Normalize data to vehicle controls (DMSO ≤0.1%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

  • Troubleshooting : For NMR discrepancies, verify solvent purity (e.g., residual protons in DMSO-d6) and calibrate the spectrometer with tetramethylsilane. For IR, ensure sample dryness to avoid water interference (e.g., 1650 cm1^{-1} amide I band) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. Compare experimental IR spectra with computational predictions (DFT/B3LYP/6-31G*) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylazetidine-3-carboxamide hydrochloride
Reactant of Route 2
N,N-dimethylazetidine-3-carboxamide hydrochloride

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